molecular formula C8H6FN3 B2861939 8-Fluoroquinazolin-4-amine CAS No. 1378808-30-0

8-Fluoroquinazolin-4-amine

Cat. No. B2861939
CAS RN: 1378808-30-0
M. Wt: 163.155
InChI Key: HKXMPPUOIKJKKU-UHFFFAOYSA-N
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Description

“8-Fluoroquinazolin-4-amine” is a chemical compound with the molecular formula C8H6FN3 . It is a derivative of quinazoline, a class of organic compounds that are nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of similar compounds, such as 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, has been reported. The process involved taking 2-amino-4-fluoro benzoic acid as a starting material. The final product was obtained by cyclization .


Molecular Structure Analysis

The molecular structure of “8-Fluoroquinazolin-4-amine” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound has a fluorine atom attached to the 8th carbon of the quinazoline core .


Physical And Chemical Properties Analysis

“8-Fluoroquinazolin-4-amine” is a powder with a molecular weight of 163.15 . It is typically stored at room temperature .

Scientific Research Applications

Cancer Research

8-Fluoroquinazolin-4-amine has shown potential in cancer research, particularly as a scaffold for developing new antiproliferative agents . It has been used to design and synthesize derivatives that inhibit the Werner (WRN) helicase, which is a promising target for cancer therapy due to its role in DNA repair and replication . These derivatives have demonstrated significant inhibitory activity against various cancer cell lines, offering a new avenue for therapeutic intervention.

Material Science

In material science, 8-Fluoroquinazolin-4-amine serves as a building block for creating advanced materials . Its unique properties contribute to the development of polymers, catalysts, sensors, and nanomaterials. The compound’s ability to interact at the molecular level allows for the creation of materials with specific characteristics tailored to various applications.

Pharmacology

The pharmacological applications of 8-Fluoroquinazolin-4-amine are extensive. It forms the basis for synthesizing quinazoline and quinazolinone derivatives, which are important for creating drugs with a wide range of biological activities . These activities include anti-inflammatory, anticonvulsant, and antibacterial effects, making it a valuable compound in drug discovery and development.

Biochemistry

In biochemistry, 8-Fluoroquinazolin-4-amine is utilized in the synthesis of compounds with significant biological and pharmaceutical applications . Its role in the synthesis of quinazolinones, which are important heterocycles in medicinal chemistry, underscores its importance in the development of new biochemical tools and drugs.

Agriculture

While direct applications in agriculture are not extensively documented, the chemical properties of 8-Fluoroquinazolin-4-amine suggest potential uses in the synthesis of agrochemicals . Its derivatives could be explored for pest control, growth regulation, and disease prevention in crops, contributing to agricultural productivity and food security.

Environmental Science

The environmental science applications of 8-Fluoroquinazolin-4-amine are emerging, with potential uses in the development of environmentally friendly chemicals and processes . Its role in synthesizing compounds with lower toxicity profiles could lead to safer alternatives for existing chemicals that pose environmental risks.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Future Directions

Quinazoline and quinazolinone derivatives have attracted significant attention due to their wide and distinct biopharmaceutical activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . Therefore, “8-Fluoroquinazolin-4-amine” and its derivatives may hold promise for future therapeutic applications.

properties

IUPAC Name

8-fluoroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXMPPUOIKJKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinazolin-4-amine

CAS RN

1378808-30-0
Record name 4-AMINO-8-FLUOROQUINAZOLINE
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